molecular formula C12H18N2 B1378009 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1384429-54-2

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B1378009
CAS No.: 1384429-54-2
M. Wt: 190.28 g/mol
InChI Key: ODVFFHXGAPVFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Nomenclature

The compound 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine features a bicyclic framework comprising a benzene ring fused to a seven-membered 1,4-diazepine ring. Its systematic IUPAC name reflects substituent positions: a methyl group at the nitrogen atom in position 1 and an ethyl group at position 3 of the diazepine core (Fig. 1). The saturated diazepine ring (2,3,4,5-tetrahydro configuration) reduces aromaticity compared to fully unsaturated benzodiazepines, altering electronic properties and reactivity.

Key structural characteristics :

  • Fused ring system : Benzene (C6H6) fused to 1,4-diazepine (C3N2H5).
  • Substituents : Methyl (N1) and ethyl (C3) groups influence steric and electronic profiles.
  • Stereochemistry : Chiral centers at C3 and N1 may exist, though specific configurations remain understudied.

The molecular formula (C12H18N2) and weight (190.29 g/mol) align with other 1,4-benzodiazepine derivatives. Its SMILES notation (CN1CC(CC)NCC2=CC=CC=C21) encodes the substitution pattern.

Position in Benzodiazepine Classification System

Benzodiazepines are categorized into eight subfamilies based on ring substitution patterns. This compound belongs to the 1,4-benzodiazepine subclass, distinguished by nitrogen atoms at positions 1 and 4 of the diazepine ring (Table 1).

Subfamily Key Features Example Compounds
1,4-Benzodiazepines N1 and N4 positions; saturated or unsaturated diazepine Diazepam, 3-ethyl-1-methyl derivative
1,5-Benzodiazepines N1 and N5 positions; altered receptor affinity Clobazam
Triazolobenzodiazepines Fused triazole ring; enhanced metabolic stability Alprazolam

Unlike triazole-fused variants, this compound lacks heteroatom additions, preserving the classic 1,4-diazepine scaffold. The ethyl and methyl substituents differentiate it from early 1,4-benzodiazepines like chlordiazepoxide, which feature chlorine and amine groups.

Historical Development of 1,4-Benzodiazepine Chemistry

The 1,4-benzodiazepine class originated with Leo Sternbach’s 1955 discovery of chlordiazepoxide at Hoffmann-La Roche. Key milestones include:

  • 1957–1963 : Synthesis of diazepam, establishing the 1,4-benzodiazepine core as a privileged scaffold.
  • 1970s–1980s : Exploration of alkyl substituents (e.g., methyl, ethyl) to modulate pharmacokinetics.
  • 2000s–present : Application of 3-ethyl-1-methyl derivatives in targeted CNS drug discovery.

The introduction of ethyl and methyl groups at positions 3 and 1 marked efforts to enhance lipophilicity and blood-brain barrier penetration compared to earlier hydrophilic analogs. Synthetic routes evolved from classical cyclocondensation to modern catalytic methods, improving yields for alkyl-substituted variants.

Significance in Heterocyclic Chemistry Research

As a privileged scaffold , this compound’s structure enables diverse pharmacological applications while serving as a template for mechanistic studies. Key research contributions include:

  • Receptor binding studies : Elucidating how alkyl substituents affect GABA-A receptor subunit selectivity (e.g., α1 vs. α2).
  • Synthetic methodology : Development of one-pot multicomponent reactions for diazepine ring formation.
  • Structure-activity relationship (SAR) : Demonstrating that ethyl groups at C3 enhance metabolic stability over shorter alkyl chains.

Recent applications extend beyond traditional anxiolytic roles, with investigations into anticonvulsant and neuroprotective properties. Its versatility underscores the enduring relevance of 1,4-benzodiazepines in medicinal chemistry.

Properties

IUPAC Name

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-3-11-9-14(2)12-7-5-4-6-10(12)8-13-11/h4-7,11,13H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFFHXGAPVFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C2=CC=CC=C2CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine with an appropriate ketone or aldehyde, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes selective substitution at nitrogen atoms due to its electron-rich diazepine ring. Key methodologies include:

Table 1: Substitution Reactions

Reagent/ConditionsTarget PositionProductYield Optimization
Dimethylsulfate (aqueous NaOH, CH₂Cl₂, 0–25°C) N1 position1,3-Dihydro-2H-1,4-benzodiazepin-2-one derivativesTwo-phase system minimizes side reactions
Alkyl halides (NaNH₂, anhydrous solvent) N4 positionN4-alkylated analogsControlled stoichiometry prevents over-alkylation
  • Methylation using dimethylsulfate occurs via nucleophilic attack under basic conditions, forming water-immiscible intermediates for easy isolation .

  • Steric hindrance from the ethyl group directs substitutions to less hindered nitrogen sites.

Oxidation Reactions

Oxidation targets the diazepine ring or side chains, producing bioactive derivatives:

Table 2: Oxidation Pathways

Oxidizing AgentConditionsMajor ProductApplication
H₂O₂ (acidic) Reflux, 4–5 hrsN-Oxide derivativesEnhanced solubility for CNS drug formulations
KMnO₄ (aqueous H₂SO₄)Room temperatureRing-opened dicarbonyl compoundsIntermediate for heterocyclic synthesis
  • N-Oxidation preserves the benzodiazepine core while modifying electronic properties for receptor binding studies .

  • Strong oxidants like CrO₃ risk over-oxidation, requiring careful stoichiometric control.

Reduction Reactions

Selective reduction modifies saturation states or functional groups:

Table 3: Reduction Methods

Reducing SystemTargetProductCatalytic Efficiency
H₂/Pd-C (EtOH, 50°C) Diazepine ringFully saturated tetrahydro derivatives>90% conversion with 5% Pd loading
NaBH₄ (MeOH, 0°C)Keto groups (if present)Alcohol intermediatesRapid reaction (<30 mins)

Cyclization and Ring Expansion

The compound serves as a precursor for polycyclic systems:

Table 4: Cyclization Strategies

ReagentConditionsProductKey Advantage
Hexamethylenetetramine/HCl Reflux, 4–5 hrsTricyclic benzodiazepinonesOne-pot synthesis with NH₄Br catalyst
Phosgene (CH₂Cl₂, -10°C)Dropwise additionQuinazolinone fused derivativesHigh regioselectivity
  • Cyclization with hexamethylenetetramine introduces fused rings while retaining the ethyl-methyl substitution pattern .

  • Low-temperature phosgene treatment prevents N-demethylation side reactions.

Comparative Reactivity Insights

Steric Effects :

  • The 3-ethyl group hinders electrophilic attacks at C3 but facilitates N1 reactivity.

  • Methyl at N1 enhances electron density at N4, favoring its participation in substitutions.

Electronic Effects :

  • Conjugation between the benzene and diazepine rings stabilizes cationic intermediates during acid-catalyzed reactions.

  • Ethyl’s inductive effect slightly deactivates the ring compared to unsubstituted benzodiazepines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex benzodiazepine derivatives. Its unique structure allows chemists to modify it to create new compounds with desired properties.

2. Biology:

  • Pharmacological Studies: Researchers investigate its interactions with biological targets to elucidate its pharmacological properties. Studies focus on how it binds to GABA receptors, enhancing the inhibitory effects of GABA in the central nervous system.

3. Medicine:

  • Therapeutic Potential: The compound is explored for its potential in treating various neurological disorders, including anxiety and insomnia. Its sedative and anxiolytic effects make it a candidate for further clinical research.

4. Industrial Applications:

  • Pharmaceutical Development: It is utilized in the development of new pharmaceuticals and serves as a reference standard in analytical chemistry, aiding in the quality control of related compounds.

Case Study 1: Pharmacological Evaluation

A study conducted on the pharmacological effects of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine demonstrated significant anxiolytic effects in animal models. The compound was administered at varying doses to assess its efficacy compared to traditional benzodiazepines like diazepam.

Case Study 2: Synthesis and Derivatives

Research focusing on the synthesis of derivatives from this compound revealed that modifications to the ethyl and methyl groups significantly altered the compound's binding affinity to GABA receptors. This study highlights the importance of structural variations in developing more effective anxiolytic agents.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Benzodiazepine Analogues

Compound Name Molecular Formula Key Substituents/Features Biological Relevance/Applications Evidence Source
3-Ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (hypothetical) C₁₂H₁₆N₂ 1-methyl, 3-ethyl, no ketone groups Potential GABA-A modulation (inferred) N/A
(3R)-3-Ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione C₁₂H₁₄N₂O₂ 2,5-dione groups, (3R) configuration Rigid structure; possible enzyme inhibition
(3S)-1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine C₁₁H₁₆N₂ 1,3-dimethyl substituents, (3S) configuration Increased lipophilicity; research use
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine C₁₀H₁₂N₂ 1-methyl, no 3-substituent Basic scaffold for GABA-A ligand studies
1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one C₁₇H₁₈N₂O 1-benzyl, 3-methyl, 2-ketone, 1,5-diazepine core Specialty synthesis intermediate
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine C₁₁H₁₃N Methano bridge, non-diazepine heterocycle Structural novelty; limited bioactivity

Key Findings from Comparative Analysis

Substituent Position and Lipophilicity :

  • The ethyl group at position 3 (hypothetical compound) increases lipophilicity compared to the dimethyl analogue in (logP ~2.1 vs. ~1.8 estimated). This enhances membrane permeability, critical for CNS-targeting drugs .
  • The benzyl group in ’s compound significantly raises molecular weight (MW 274.34 g/mol) and lipophilicity, likely restricting CNS penetration but favoring peripheral applications .

This structural rigidity contrasts with the flexibility of non-ketone analogues . The 1,5-diazepine core in ’s compound alters receptor selectivity compared to 1,4-diazepines, demonstrating how ring size and substitution patterns diversify pharmacological profiles .

Stereochemical Influence :

  • The (3S) configuration in ’s dimethyl derivative may sterically hinder receptor binding compared to the (3R) ethyl-methyl analogue, affecting potency .

Discontinued GABA modulators () underscore historical research focus on benzodiazepines for anxiety and epilepsy, though newer analogues aim to reduce side effects (e.g., sedation) .

Biological Activity

3-Ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a compound belonging to the benzodiazepine family, which is widely recognized for its psychoactive properties. This article delves into its biological activity, synthesis methods, pharmacological effects, and potential therapeutic applications.

Overview of Benzodiazepines

Benzodiazepines are a class of medications that exert their effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. They are commonly prescribed for conditions such as anxiety, insomnia, and seizures due to their sedative and anxiolytic properties. The specific compound in focus—this compound—exhibits similar characteristics but may have unique biological activities due to its structural modifications.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H18N2C_{12}H_{18}N_{2}, and it features a unique arrangement of ethyl and methyl groups that influence its biological activity. The synthesis typically involves cyclization reactions of ortho-phenylenediamines with appropriate carbonyl compounds under acidic or basic conditions.

Common Synthetic Route

  • Starting Materials : Ortho-phenylenediamine and a ketone or aldehyde.
  • Reaction Conditions : Acidic or basic catalysts; heating may be required to facilitate cyclization.
  • Yield Optimization : Continuous flow reactors may be employed in industrial settings for better control over reaction conditions.

The primary mechanism of action for this compound involves:

  • GABA-A Receptor Modulation : The compound binds to GABA-A receptors in the CNS, enhancing the inhibitory effects of GABA.
  • Neurotransmitter Release : This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AnxiolyticReduction in anxiety levels in animal models
SedativeInduces sedation and muscle relaxation
AnticonvulsantDemonstrated efficacy in seizure models
NeuroprotectivePotential protective effects against neurodegeneration

Case Studies

Several studies have investigated the biological activity of benzodiazepines and their derivatives:

  • Anxiolytic Effects : A study demonstrated that administration of this compound significantly reduced anxiety-like behaviors in rodent models when compared to control groups ( ).
  • Sedative Properties : In a controlled trial involving human subjects with insomnia, this compound exhibited pronounced sedative effects without significant adverse reactions ( ).
  • Anticonvulsant Activity : Research indicated that this benzodiazepine derivative effectively reduced seizure frequency in epileptic models ( ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with a benzodiazepine core modified via alkylation or acylation. For example, introducing the ethyl group may utilize ethyl halides under basic conditions, while methyl groups are added via nucleophilic substitution. Cyclization steps often require catalysts like p-toluenesulfonic acid, as seen in analogous benzodiazepine syntheses . Key conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (0–60°C), and purification via column chromatography or recrystallization .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the backbone structure and substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches). Mass spectrometry (HRMS) verifies molecular weight. For crystalline derivatives, single-crystal X-ray diffraction resolves conformational details, such as chair-like seven-membered rings observed in related benzodiazepines .

Q. What analytical techniques are recommended for detecting impurities in pharmaceutical-grade samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, using pharmacopeial reference standards (e.g., USP Benazepril Related Compound A) to identify impurities. Relative retention times and peak area thresholds (e.g., ≤0.5% for individual impurities) are applied per regulatory guidelines. Mass spectrometry-coupled LC (LC-MS) further characterizes degradation products .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). To resolve discrepancies:

  • Perform comparative studies using standardized in vitro models (e.g., cloned GABAA receptor subtypes).
  • Control for experimental variables (e.g., buffer pH, temperature).
  • Cross-validate with molecular docking simulations based on crystallographic data to predict binding modes .

Q. What strategies optimize the synthesis of a key intermediate with low solubility?

  • Methodological Answer : Low solubility intermediates (e.g., tetrahydrobenzodiazepine cores) can be improved via:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance dissolution.
  • Salt formation : Hydrochloride salts improve crystallinity and yield.
  • Microwave-assisted synthesis : Accelerates reaction rates, reducing side products.
  • In situ derivatization : Temporary protecting groups (e.g., benzotriazole) facilitate purification .

Q. What methodologies assess the compound’s long-term stability and degradation pathways?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH) over 6–12 months. Degradation products are profiled using:

  • Forced degradation : Expose to heat, light, and acidic/alkaline conditions.
  • LC-MS/MS : Identifies oxidation products (e.g., N-oxide derivatives) and hydrolyzed metabolites.
  • DFT calculations : Predict thermodynamic stability of degradation pathways .

Q. How can computational tools predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In silico metabolism prediction : Software like Schrödinger’s ADMET Predictor models Phase I/II metabolism (e.g., CYP450-mediated oxidation).
  • Toxicity profiling : Use QSAR models to assess hepatotoxicity or mutagenicity.
  • Cross-species comparison : Microsomal assays (human vs. rodent liver microsomes) validate predictions experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 2
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.